3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H13N3O |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-phenylmethoxypyrazolo[3,4-c]quinoline |
InChI |
InChI=1S/C17H13N3O/c1-2-6-13(7-3-1)12-21-20-17-11-18-16-9-5-4-8-14(16)15(17)10-19-20/h1-11H,12H2 |
InChI Key |
BEJISKWBWUWGQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=C(C=N2)C4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 3 Benzyloxy 3h Pyrazolo 3,4 C Quinoline
Retrosynthetic Analysis of the 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline Scaffold
Retrosynthetic analysis of this compound identifies several logical bond disconnections that inform its potential synthetic routes. The most evident disconnection is at the C3-O ether linkage, which points to a 3-hydroxy-3H-pyrazolo[3,4-c]quinoline (which exists as its tautomer, 1H-pyrazolo[3,4-c]quinolin-3(2H)-one) and a benzyl (B1604629) halide as immediate precursors. This suggests that a final-step O-benzylation is a highly feasible strategy.
Further disconnection of the tricyclic pyrazolo[3,4-c]quinoline core can be approached in two primary ways:
Disconnection of the pyrazole (B372694) ring: This approach involves forming the pyrazole ring onto a pre-existing, suitably functionalized quinoline (B57606) scaffold. The key precursors would be quinoline derivatives containing reactive groups at the C-3 and C-4 positions, such as a 4-hydrazino-quinolin-2-one derivative which can undergo cyclization.
Disconnection of the quinoline ring: This strategy focuses on constructing the quinoline ring onto a pyrazole starting material. This route would employ a pyrazole substituted with moieties that can participate in an annulation reaction, for example, an aminophenyl group at one position and a reactive carbonyl or carboxylate group on an adjacent carbon, to form the fused benzene (B151609) ring.
These two fundamental approaches dictate the classical synthetic routes explored for the assembly of the core heterocyclic system.
Classical Synthetic Routes to Pyrazolo[3,4-c]quinoline Core Structure
The synthesis of the pyrazolo[3,4-c]quinoline nucleus can be achieved by constructing either the pyrazole or the quinoline ring in the final key step.
Cyclization Reactions for Pyrazolo Ring Formation
One of the primary strategies for assembling fused pyrazole systems involves the cyclocondensation of a hydrazine (B178648) derivative with a precursor containing 1,3-dicarbonyl or equivalent functionalities. In the context of the pyrazolo[3,4-c]quinoline system, this involves starting with a quinoline derivative. For instance, the reaction of a 2-chloro-3-formylquinoline with hydrazine can lead to the formation of the pyrazolo[3,4-b]quinoline isomer. mdpi.comnih.gov A similar and logical approach for the [3,4-c] isomer would involve the intramolecular cyclization of a 4-hydrazinylquinoline derivative. For example, treatment of a 2-hydrazonoquinoline with active methylene (B1212753) compounds has been shown to yield pyrazole derivatives. uobaghdad.edu.iq The condensation of hydrazine with precursors like 3-acetyl-4-phenyl-quinolin-2-one is a documented method for creating the pyrazole ring fused to the quinoline system, often facilitated by Lewis acids such as indium chloride (InCl₃). nih.gov While many documented examples lead to the isomeric pyrazolo[3,4-b]quinolines, the fundamental reaction of hydrazine condensation remains a cornerstone for pyrazole ring formation onto a pre-existing quinoline core. mdpi.com
Annulation Strategies for Quinoline Ring System Construction
The alternative and often more versatile approach involves building the quinoline ring onto a pre-functionalized pyrazole. This method allows for greater control over the substitution pattern of the pyrazole moiety. A notable strategy involves the reductive cyclization of a pyrazole precursor bearing a 2-nitrophenyl group. For example, ethyl 4-(2-nitrophenyl)pyrazole-3-carboxylate can be reduced, leading to the corresponding amine, which then undergoes thermal cyclization to yield a pyrazolo[3,4-c]quinolin-4-one derivative. researchgate.net This method provides a direct route to the core structure, which can then be further functionalized. researchgate.net
Another powerful annulation strategy is analogous to the Friedländer synthesis, where an o-aminobenzaldehyde or ketone condenses with a compound containing an activated methylene group. When applied to pyrazole derivatives, such as the reaction between an aromatic amine and a 5-chloro-4-formylpyrazole, the quinoline ring is constructed onto the pyrazole scaffold. mdpi.com This approach is highly valuable for accessing a wide range of substituted pyrazoloquinolines. mdpi.comnih.gov
Introduction of the Benzyloxy Moiety at the C-3 Position
The final key feature of the target compound is the benzyloxy group at the C-3 position of the pyrazole ring. This is most commonly introduced via the alkylation of a hydroxy precursor.
Strategies for O-Benzylation of Hydroxy Precursors
The most direct and widely used method for forming the C3-benzyloxy ether linkage is the Williamson ether synthesis. This reaction involves the O-alkylation of the corresponding hydroxy precursor, 1H-pyrazolo[3,4-c]quinolin-3(2H)-one, with a benzylating agent. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The process typically involves two steps:
Deprotonation: The hydroxyl group of the pyrazoloquinolinone is deprotonated using a suitable base to form a more nucleophilic alkoxide or phenoxide ion.
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the ether bond.
The choice of base and solvent is crucial for the reaction's success, with common systems including potassium carbonate (K₂CO₃) in acetone (B3395972) or N,N-dimethylformamide (DMF), or a stronger base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF).
Below is a table summarizing typical reaction conditions for O-benzylation via the Williamson ether synthesis.
| Base | Benzylating Agent | Solvent | Temperature | Typical Yield |
| Potassium Carbonate (K₂CO₃) | Benzyl Bromide (BnBr) | Acetone, DMF | Room Temp. to Reflux | Good to Excellent |
| Sodium Hydride (NaH) | Benzyl Chloride (BnCl) | THF, DMF | 0 °C to Room Temp. | High |
| Cesium Carbonate (Cs₂CO₃) | Benzyl Bromide (BnBr) | Acetonitrile (B52724) (MeCN) | Room Temp. to Reflux | High |
| Sodium Hydroxide (NaOH) | Benzyl Chloride (BnCl) | Water, Phase Transfer Catalyst | Varies | Moderate to Good |
This table presents generalized conditions for the Williamson ether synthesis and is applicable for the O-benzylation of heterocyclic hydroxyl compounds.
Direct Functionalization Approaches
A direct functionalization approach to introduce the benzyloxy group, circumventing the hydroxy precursor, is theoretically possible but less commonly documented for this specific scaffold. Such a strategy would likely rely on the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C-3 position. This would involve synthesizing a 3-halo-pyrazolo[3,4-c]quinoline (e.g., 3-chloro or 3-bromo derivative) and subsequently reacting it with sodium benzoxide or benzyl alcohol in the presence of a strong base. The success of this SNAr reaction would depend on the activation of the pyrazole ring towards nucleophilic attack. While this route remains a plausible alternative, the O-benzylation of the corresponding hydroxy/one precursor is the more established and predictable method.
Advanced Synthetic Strategies and Catalyst Systems
The construction of the this compound molecule can be envisaged through a multi-step process. A plausible synthetic approach involves the initial formation of a 3-hydroxy-3H-pyrazolo[3,4-c]quinoline precursor, followed by a benzylation step to introduce the benzyloxy group. The synthesis of the core heterocyclic structure and its subsequent functionalization can be achieved using a variety of advanced catalytic systems and methodologies.
Transition-metal catalysis, particularly with palladium, plays a pivotal role in the construction of the pyrazolo[3,4-c]quinoline framework. A key strategy involves the formation of the quinoline ring onto a pre-existing pyrazole scaffold through intramolecular C-N bond formation.
A notable approach begins with a 1-benzyloxypyrazole derivative. This starting material can undergo regioselective metalation followed by a transmetalation to a pyrazolylzinc halide. Subsequent palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce an ortho-functionalized aniline (B41778) moiety to the pyrazole ring. The intramolecular cyclization of this intermediate, often acid-catalyzed, leads to the formation of the fused quinoline ring system. While this method has been described for the synthesis of the isomeric 1-benzyloxy-substituted pyrazolo[4,3-c]quinolines, the principles are applicable to the [3,4-c] isomers.
In a related palladium-catalyzed approach, pyrazolo[3,4-b]quinolines have been synthesized from β-halovinyl aldehydes and aminopyrazoles under microwave irradiation, with palladium acetate (B1210297) serving as the catalyst. This highlights the utility of palladium catalysis in facilitating the key bond-forming steps for creating such fused heterocyclic systems.
| Catalyst System | Reactants | Reaction Type | Product | Reference |
| Pd(OAc)₂ / PPh₃ | β-halovinyl aldehyde, 5-aminopyrazole | Intramolecular C-N coupling | Pyrazolo[3,4-b]pyridine | rsc.org |
| PdCl₂(PPh₃)₂ | 5-iodopyrazole derivative, organozinc reagent | Negishi coupling | 5-Arylpyrazole intermediate | rsc.org |
| Not specified | 4-chloroquinoline-3-carbaldehyde hydrazone | Intramolecular C-N coupling | 1H-Pyrazolo[4,3-c]quinoline | researchgate.net |
This table presents examples of palladium-catalyzed reactions for the synthesis of related pyrazolo-fused heterocycles.
The final step to obtain the target molecule would involve the benzylation of the corresponding 3-hydroxy-3H-pyrazolo[3,4-c]quinoline. This can be achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base to form an alkoxide, which then reacts with a benzyl halide (e.g., benzyl bromide) in an SN2 reaction to form the desired benzyloxy ether. wikipedia.orgmasterorganicchemistry.comfrancis-press.com
Green chemistry principles are increasingly being integrated into the synthesis of complex heterocycles to minimize environmental impact. Key strategies include the use of multicomponent reactions (MCRs), microwave assistance, and environmentally benign solvents.
For the synthesis of related pyrazolo[3,4-b]quinolines, one-pot, three-component reactions have been developed. nih.gov These reactions often involve the condensation of an aldehyde, an active methylene compound (like dimedone), and an aminopyrazole. Such approaches offer high atom economy and reduce the need for isolating intermediates. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. For instance, the synthesis of pyrazolo[3,4-b]quinolines has been achieved in minutes under microwave irradiation, often in high yields and without the need for a catalyst. nih.govacs.org The use of green solvents, such as aqueous ethanol (B145695), further enhances the environmental credentials of these methods. nih.gov While these specific examples pertain to the [3,4-b] isomer, the principles of MCRs and microwave assistance are broadly applicable to the synthesis of other pyrazoloquinoline isomers.
| Green Approach | Key Features | Reactants (Example for [3,4-b] isomer) | Solvent | Reference |
| Microwave-assisted MCR | Rapid, catalyst-free, high yields | Aromatic aldehyde, dimedone, 5-amino-3-methyl-1-phenylpyrazole | Aqueous Ethanol | nih.gov |
| Solvent-free Microwave Synthesis | Reduced waste, fast | β-chlorovinylaldehydes, hydrazine hydrate | None | scilit.com |
This table illustrates green chemistry approaches developed for the synthesis of related pyrazoloquinoline systems.
Flow chemistry, or continuous flow processing, offers significant advantages for reaction optimization, including enhanced safety, improved heat and mass transfer, and facile scalability. mdpi.comsci-hub.seuc.ptspringerprofessional.denih.gov While specific applications of flow chemistry for the synthesis of this compound are not yet prominent in the literature, the synthesis of pyrazoles and other fused heterocycles has been successfully demonstrated in flow reactors. mdpi.comsci-hub.seuc.pt
Purity Assessment and Isolation Techniques in Synthesis
The isolation and purification of the final product and synthetic intermediates are critical to ensure high purity. Standard laboratory techniques such as column chromatography and recrystallization are commonly employed for pyrazoloquinoline derivatives.
Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard method for the purification of pyrazolo-fused heterocycles. The choice of eluent system, typically a mixture of a non-polar solvent (e.g., heptane (B126788) or hexane) and a more polar solvent (e.g., ethyl acetate), is optimized to achieve good separation of the desired compound from byproducts and unreacted starting materials.
Recrystallization: For solid compounds, recrystallization is a powerful technique to obtain highly pure crystalline material. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.
The purity of the isolated this compound can be assessed by a combination of analytical techniques:
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and the purity of column fractions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and are essential for confirming the identity and purity of the compound. nih.govpurdue.edumdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass measurement. nih.govmdpi.com
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound. nih.gov
| Technique | Purpose | Typical Application |
| Flash Column Chromatography | Purification of intermediates and final product | Separation from reaction byproducts |
| Recrystallization | Final purification of solid products | Obtaining high-purity crystalline material |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment | Verification of the chemical structure |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula | Accurate mass determination |
| Melting Point | Assessment of purity for crystalline solids | Determination of a sharp melting range |
This table summarizes the common techniques for the purification and purity assessment of pyrazoloquinoline derivatives.
Chemical Reactivity and Transformations of 3 Benzyloxy 3h Pyrazolo 3,4 C Quinoline
Electrophilic Aromatic Substitution Reactions on the Pyrazolo[3,4-c]quinoline Nucleus
The pyrazolo[3,4-c]quinoline ring system presents a complex substrate for electrophilic aromatic substitution. The reactivity is governed by the competing directing effects of the fused pyridine (B92270), benzene (B151609), and pyrazole (B372694) rings. The quinoline (B57606) moiety itself is an electron-deficient system, which deactivates the nucleus towards electrophilic attack compared to benzene. purdue.edu
In quinoline, electrophilic substitution typically occurs on the benzene ring rather than the more deactivated pyridine ring. reddit.com The positions most susceptible to attack are C5 and C8. This preference is attributed to the ability to form a stable sigma-complex without disrupting the aromaticity of the pyridine ring. reddit.com For the 3-(benzyloxy)-3H-pyrazolo[3,4-c]quinoline scaffold, the same principle generally applies, suggesting that electrophiles would preferentially attack the carbocyclic ring (positions 6, 7, 8, and 9). The precise regioselectivity would be further influenced by the electronic effects of the fused pyrazole ring and the benzyloxy group, although specific studies on this system are limited. Theoretical calculations and experimental studies on related heterocyclic systems are often required to predict the exact outcomes of reactions such as nitration, halogenation, or Friedel-Crafts acylation.
Nucleophilic Substitution Reactions and Transformations
The electron-deficient nature of the quinoline core, particularly the pyridine part, makes the pyrazolo[3,4-c]quinoline system susceptible to nucleophilic aromatic substitution (SNAr), especially when a suitable leaving group is present at an activated position. purdue.edu The C4 position is analogous to the 4-position of quinoline, which is known to be activated towards nucleophilic attack.
Research on related pyrazolo[4,3-c]quinolines has demonstrated the feasibility of SNAr reactions. For instance, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine readily reacts with various substituted anilines to yield the corresponding 4-(substituted phenylamino) derivatives. nih.gov This transformation highlights the high reactivity of the C4 position towards nucleophiles. By analogy, if 3-(benzyloxy)-4-chloro-3H-pyrazolo[3,4-c]quinoline were used as a substrate, it would be expected to undergo facile substitution with a variety of nucleophiles.
Common nucleophiles for such reactions include amines, alkoxides, and thiolates. The reaction conditions typically involve heating the substrate with the nucleophile in a polar aprotic solvent.
| Substrate | Nucleophile | Potential Product | Reaction Type |
|---|---|---|---|
| 3-(Benzyloxy)-4-halo-3H-pyrazolo[3,4-c]quinoline | R-NH₂ (Amine) | 4-Amino-3-(benzyloxy)-3H-pyrazolo[3,4-c]quinoline | SNAr |
| 3-(Benzyloxy)-4-halo-3H-pyrazolo[3,4-c]quinoline | R-O⁻ (Alkoxide) | 4-Alkoxy-3-(benzyloxy)-3H-pyrazolo[3,4-c]quinoline | SNAr |
| 3-(Benzyloxy)-4-halo-3H-pyrazolo[3,4-c]quinoline | R-S⁻ (Thiolate) | 4-(Alkylthio)-3-(benzyloxy)-3H-pyrazolo[3,4-c]quinoline | SNAr |
Modifications of the Benzyloxy Substituent
The benzyloxy group at the C3 position is not merely a passive substituent; it offers a reactive handle for further molecular diversification.
The benzyloxy group is a widely used protecting group for hydroxyl functionalities due to its general stability and the various methods available for its removal. The deprotection of this compound would yield the corresponding 3-hydroxy-3H-pyrazolo[3,4-c]quinoline, which likely exists in its more stable tautomeric quinolone form.
The most common and efficient method for O-debenzylation is catalytic hydrogenation. This reaction involves treating the substrate with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. The reaction is typically clean and proceeds under mild conditions, affording the deprotected product and toluene (B28343) as the only byproduct.
Alternative deprotection methods include treatment with strong acids such as trifluoroacetic acid (TFA) or HBr, although these harsh conditions may not be compatible with all functional groups on the heterocyclic core. It is noteworthy that some oxidative deprotection agents are selective; for example, the benzyloxy group has been shown to be stable under conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) that cleave p-methoxybenzyl ethers. clockss.org
The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation. mdpi.comresearchgate.net This transformation can be a pathway to introduce a carbonyl functionality. The selective oxidation of benzylic methylene (B1212753) groups is a fundamental transformation in organic synthesis. mdpi.com
A variety of reagents and catalytic systems have been developed for benzylic C-H oxidation. researchgate.net For instance, oxidants like DDQ can react with activated C-H bonds, such as those in toluene, to form insertion products. researchgate.net Transition-metal catalyzed systems or electrochemical methods could also be employed to convert the benzyloxy group (-OCH₂Ph) into a benzoyloxy group (-OC(O)Ph). Subsequent hydrolysis of the resulting ester would provide another route to the 3-hydroxy-pyrazolo[3,4-c]quinoline derivative. The choice of oxidant and reaction conditions would be critical to prevent overoxidation or degradation of the heterocyclic nucleus.
Palladium-Catalyzed Cross-Coupling Reactions at Various Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and they are widely applicable to heteroaromatic systems. nih.govmdpi.com To employ this chemistry on the this compound scaffold, a precursor bearing a halide (e.g., Cl, Br, I) or a triflate (OTf) leaving group is typically required. Halogenation of the pyrazolo[3,4-c]quinoline nucleus would provide the necessary substrates for these transformations.
Various positions on the ring system could be functionalized:
Suzuki Coupling: Reaction of a halo-pyrazolo[3,4-c]quinoline with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, introducing aryl or vinyl substituents.
Sonogashira Coupling: Coupling of a halo-pyrazolo[3,4-c]quinoline with a terminal alkyne, catalyzed by palladium and a copper(I) salt, to install an alkynyl group.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of a halo-pyrazolo[3,4-c]quinoline with an amine to form C-N bonds, providing access to a wide range of amino-substituted derivatives.
Heck Coupling: Reaction with an alkene to introduce a substituted vinyl group.
The synthesis of related pyrazoloquinoline isomers has been achieved using palladium catalysis, for instance, through intramolecular C-N bond formation to construct the pyrazole ring. researchgate.netmdpi.com This precedent suggests that the pyrazolo[3,4-c]quinoline core is stable under typical palladium-catalysis conditions.
| Reaction Name | Coupling Partner | Product Type |
|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | Aryl-substituted pyrazolo[3,4-c]quinoline |
| Sonogashira Coupling | R-C≡CH | Alkynyl-substituted pyrazolo[3,4-c]quinoline |
| Buchwald-Hartwig Amination | R¹R²NH | Amino-substituted pyrazolo[3,4-c]quinoline |
| Heck Coupling | H₂C=CHR | Alkenyl-substituted pyrazolo[3,4-c]quinoline |
Rearrangement Reactions and Tautomerism Studies
Heterocyclic systems containing a pyrazole ring are known to exhibit tautomerism. The designated 3H-pyrazolo[3,4-c]quinoline structure is one of several possible tautomers. Prototropic tautomerism can occur, involving the migration of a proton between the nitrogen atoms of the pyrazole ring. This would lead to an equilibrium between the 3H-, 1H-, and 2H-tautomers.
Spectroscopic and quantum mechanical studies on the isomeric pyrazolo[3,4-b]quinoline system have shown a dynamic equilibrium between two tautomeric forms in solution. nih.gov The relative populations of these tautomers were found to be highly dependent on the solvent, with specific interactions influencing the position of the equilibrium. nih.gov A similar phenomenon is expected for this compound. The benzyloxy group is attached to a carbon atom (C3), so the tautomerism would involve the proton on the pyrazole nitrogen. The structure could exist in equilibrium with its 1H and 2H isomers, where the pyrazole N-H proton resides on N1 or N2, respectively. Understanding this tautomeric behavior is crucial, as the dominant isomer can affect the molecule's chemical reactivity and biological properties.
Under certain reaction conditions, typically involving strong acids or high temperatures, skeletal rearrangements of the quinoline framework can occur, although such transformations are less common and would require significant activation energy. beilstein-archives.org
Ring-Opening and Ring-Closing Reactions of the Heterocyclic System
There is no specific information available in the searched literature detailing the ring-opening or ring-closing reactions for this compound.
Research on related isomers, such as the synthesis of the parent pyrazolo[3,4-c]quinoline system, has involved reductive cyclization of precursors like 4-(2-nitrophenyl)pyrazole-3-carboxylate. Other studies on different isomers describe cyclization reactions to form the quinoline ring, sometimes involving the opening of a precursor ring system like isatin (B1672199) followed by condensation. However, these reaction pathways are not documented for the benzyloxy-substituted title compound.
Photochemical and Electrochemical Reactivity
There is no specific information available in the searched literature regarding the photochemical or electrochemical reactivity of this compound.
Studies on related isomers have explored these properties. For instance, the electrochemical synthesis of pyrazolo[4,3-c]quinoline derivatives has been reported, proceeding through the electrochemical cyclization of linear hydrazones. Photochemical studies have been conducted on derivatives of pyrazolo[3,4-b]hydroquinoline-5-ones, investigating the effects of substituents on their photo-oxidation rates. These findings are specific to their respective molecular structures and cannot be accurately attributed to this compound without direct experimental evidence.
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
One-dimensional ¹H and ¹³C NMR spectra would provide the initial and most fundamental structural information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) and benzyl (B1604629) rings, as well as the methylene (B1212753) protons of the benzyloxy group. The chemical shifts (δ) of these protons would be influenced by their electronic environment. For instance, protons on the quinoline ring system would likely appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings and the nitrogen heteroatom. The five protons of the benzyl group would also resonate in the aromatic region, while the methylene protons (-CH₂-) would likely appear as a singlet in the range of δ 5.0-5.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Aromatic carbons of the quinoline and benzyl rings would be expected in the δ 110-160 ppm range. The methylene carbon of the benzyloxy group would likely resonate around δ 70 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Quinoline aromatic protons | 7.0 - 9.0 |
| Benzyl aromatic protons | 7.2 - 7.5 |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| Quinoline and Benzyl aromatic carbons | 110 - 160 |
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoline and benzyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the benzyloxy group to the pyrazolo[3,4-c]quinoline core and confirming the fusion pattern of the heterocyclic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the conformation of the benzyloxy group relative to the quinoline ring system.
Given the presence of three nitrogen atoms in the pyrazolo[3,4-c]quinoline core, ¹⁵N NMR spectroscopy would be a valuable tool. The chemical shifts of the nitrogen atoms would provide insight into their hybridization and electronic environment. ¹H-¹⁵N HMBC experiments could further confirm the connectivity between protons and nitrogen atoms.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₇H₁₃N₃O), HRMS would be used to measure the exact mass of the molecular ion, confirming the molecular formula with high accuracy.
Table 3: Expected HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would be observed just below 3000 cm⁻¹.
C=N and C=C stretching: Vibrations from the quinoline and pyrazole (B372694) rings would result in a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-O stretching: The C-O stretch of the ether linkage in the benzyloxy group would likely appear in the 1250-1050 cm⁻¹ range.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | > 3000 |
| Aliphatic C-H stretch | < 3000 |
| C=N / C=C stretch (aromatic) | 1600 - 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The pyrazolo[3,4-c]quinoline core constitutes an extensive chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic system. The position of the maximum absorption wavelength (λmax) would be indicative of the extent of conjugation in the molecule.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis
Chirality, or the property of a molecule being non-superimposable on its mirror image, is a critical aspect of molecular chemistry, particularly in the context of biological activity. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques used to study chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its absolute configuration and conformation in solution. ECD, which operates in the UV-visible region, provides similar information based on electronic transitions.
The applicability of these techniques to "this compound" would first depend on whether the molecule is chiral. Chirality in such a system could arise from several factors, such as the presence of a stereogenic center or axial chirality due to restricted rotation. Without specific synthesis details or structural analysis, the chirality of "this compound" remains unconfirmed.
In the broader context of quinoline derivatives, ECD has been used to analyze the structure-chirality relationship of steroidal quinoxalines. mdpi.com Furthermore, VCD has been effectively employed for the diastereomeric discrimination of chiral iridium(III) complexes containing tetrahydroquinoline moieties. rsc.org These studies highlight the potential of chiroptical spectroscopy in elucidating the stereochemical features of complex heterocyclic systems.
Should "this compound" be synthesized as a chiral compound, VCD and ECD would be the ideal methods to determine its absolute configuration and study its conformational preferences in solution.
Hypothetical Chiroptical Data Table:
If VCD and ECD spectra were to be measured for a chiral sample of the title compound, the key parameters would be tabulated as follows. The data shown are purely illustrative.
| Technique | Wavelength/Wavenumber | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| ECD | λ₁ (nm) | Δε₁ |
| λ₂ (nm) | Δε₂ | |
| VCD | ν₁ (cm⁻¹) | ΔA₁ |
| ν₂ (cm⁻¹) | ΔA₂ |
Computational and Theoretical Investigations of 3 Benzyloxy 3h Pyrazolo 3,4 C Quinoline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide deep insights into the electron distribution, molecular stability, and reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ijcce.ac.ir DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.
For a molecule like 3-(benzyloxy)-3H-pyrazolo[3,4-c]quinoline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to predict key geometrical parameters. rsc.orgresearchgate.net These parameters include bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. Furthermore, these calculations yield the total electronic energy, which is crucial for assessing the molecule's thermodynamic stability and for calculating other properties like the heat of formation.
Table 1: Illustrative Geometrical Parameters for a Pyrazoloquinoline Scaffold Predicted by DFT This table presents hypothetical data for illustrative purposes to show the type of information obtained from DFT calculations.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | N1-N2 (Pyrazole Ring) | 1.38 Å |
| Bond Length | C4-C4a (Quinoline Ring) | 1.41 Å |
| Bond Angle | C3a-C4-N5 | 120.5° |
| Dihedral Angle | C9a-N1-N2-C3 | 0.5° |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For pyrazoloquinoline derivatives, the distribution of HOMO and LUMO orbitals across the fused ring system would be analyzed to predict sites susceptible to electrophilic and nucleophilic attack. The HOMO is often localized on electron-rich parts of the molecule, while the LUMO is found on electron-deficient regions. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for a Pyrazoloquinoline System This table presents hypothetical data for illustrative purposes.
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.52 | Electron-donating ability |
| LUMO Energy | -1.78 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.74 | High kinetic stability |
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The ESP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, an ESP map would reveal the electronegative nitrogen atoms of the pyrazole (B372694) and quinoline (B57606) rings as red or yellow regions, indicating their role as hydrogen bond acceptors. rsc.org The hydrogen atoms, particularly those on the aromatic rings, would appear as blue regions, indicating their potential involvement in interactions with nucleophiles.
Conformational Analysis and Molecular Dynamics Simulations
While the fused ring system of the pyrazolo[3,4-c]quinoline core is largely planar, the benzyloxy group at the 3-position introduces conformational flexibility. Conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and their relative energies. This is crucial for understanding how the molecule's shape influences its interactions with biological targets or other molecules.
Molecular Dynamics (MD) simulations provide a more dynamic picture of molecular behavior over time. nih.gov By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD can explore the conformational landscape of the molecule in a simulated environment, such as in a solvent like water. nih.gov These simulations can reveal the most stable conformations, the flexibility of the benzyloxy side chain, and the stability of potential intermolecular interactions, such as those within a protein binding site. nih.govnih.gov
Prediction of Spectroscopic Parameters (NMR, UV-Vis)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR): The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the theoretical 1H and 13C NMR chemical shifts. ijcce.ac.irnih.gov These calculated shifts can be correlated with experimental data to aid in the assignment of signals in the NMR spectrum, providing a powerful tool for structural elucidation.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help to understand the electronic transitions occurring within the molecule, typically π→π* transitions within the aromatic system.
Table 3: Illustrative Predicted Spectroscopic Data This table presents hypothetical data for illustrative purposes.
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| 1H NMR | Chemical Shift (Quinoline-H) | 7.5-8.5 ppm |
| Chemical Shift (Benzyl-CH2) | 5.4 ppm | |
| 13C NMR | Chemical Shift (Quinoline-C) | 120-150 ppm |
| Chemical Shift (Pyrazole-C3) | 155 ppm | |
| UV-Vis (TD-DFT) | λmax | 320 nm (π→π*) |
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org For the synthesis of pyrazolo[3,4-c]quinoline derivatives, computational studies can be used to map out the entire reaction pathway, including the structures of reactants, transition states, intermediates, and products. nih.govmdpi.com
By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. These studies can help rationalize why a particular synthetic route is favored over another, explain the observed regioselectivity, and guide the optimization of reaction conditions to improve yields. researchgate.net For instance, DFT calculations could be used to investigate the mechanism of the cyclization step that forms the fused heterocyclic system.
In Silico Screening and Ligand-Based Drug Design (LBDD) Principles for New Derivatives
In silico screening and Ligand-Based Drug Design (LBDD) are powerful computational techniques used to identify and design new drug candidates by analyzing molecules with known biological activity, especially when the three-dimensional structure of the biological target is unknown. fiveable.menih.govmdpi.com These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov For a compound like this compound, these approaches would be instrumental in guiding the synthesis of new, potentially more potent and selective derivatives.
The process typically begins with the identification of a set of "active" molecules—compounds from the pyrazoloquinoline class that have demonstrated a desired biological effect. From these, a pharmacophore model can be constructed. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with the target receptor and elicit a biological response. mdpi.com
For the pyrazolo[3,4-c]quinoline scaffold, a hypothetical pharmacophore model might include features such as:
An aromatic ring system corresponding to the quinoline core.
A hydrogen bond donor/acceptor pair from the pyrazole ring.
A hydrophobic region, potentially represented by the benzyloxy group.
Specific steric volumes that define the allowed and forbidden regions for substituents.
Once a pharmacophore model is validated, it can be used as a 3D query to screen large virtual libraries of chemical compounds. Molecules from the database that fit the pharmacophore model are identified as "hits" and prioritized for further investigation, such as chemical synthesis and biological testing. This virtual screening approach significantly accelerates the discovery of novel lead compounds. mdpi.com
Another key aspect of LBDD is molecular similarity analysis. New derivatives of this compound could be designed by modifying its structure while maintaining a high degree of similarity to known active compounds. This can involve techniques like bioisosteric replacement, where a functional group is replaced by another with similar physicochemical properties to improve potency or pharmacokinetic profiles.
The table below illustrates a conceptual approach to designing new derivatives based on LBDD principles, starting from the lead compound this compound.
| Derivative ID | Proposed Modification | Rationale (LBDD Principle) | Predicted Improvement |
| BPQ-001 | Replace benzyloxy with a para-methoxybenzyloxy group | Introduce a hydrogen bond acceptor to probe for additional interactions (Pharmacophore Refinement) | Enhanced binding affinity and selectivity |
| BPQ-002 | Replace benzyloxy with a cyclohexylmethoxy group | Modify hydrophobicity and steric bulk (Molecular Similarity) | Improved metabolic stability |
| BPQ-003 | Add a chlorine atom to the quinoline ring | Alter electronic properties and explore new binding pockets (Pharmacophore Refinement) | Increased potency |
| BPQ-004 | Replace the pyrazole NH with an N-methyl group | Remove hydrogen bond donor capacity to test its importance (Pharmacophore Mapping) | Probe necessity of H-bond donation for activity |
This table is illustrative and based on general LBDD principles; specific outcomes would require experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Model Development (Theoretical/Computational Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com The fundamental premise of QSAR is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their structural or physicochemical properties. nih.gov For the pyrazolo[3,4-c]quinoline family, developing a robust QSAR model would provide predictive power, enabling the estimation of the biological activity of newly designed, unsynthesized derivatives.
The development of a QSAR model involves several key steps:
Data Set Selection: A series of pyrazolo[3,4-c]quinoline analogues with experimentally determined biological activities (e.g., IC₅₀ values) is required. This set is typically divided into a "training set" to build the model and a "test set" to validate its predictive capability. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity, etc.
3D Descriptors: Molecular shape, volume, and surface area.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), electronic properties (e.g., partial charges).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to create a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net
Model Validation: The model's statistical significance and predictive power are rigorously assessed using various metrics (e.g., r², q², RMSE) and by predicting the activity of the test set compounds. nih.gov
For instance, a QSAR study on pyrazolo[4,3-c]quinoline derivatives identified important structural features for their anti-inflammatory activity. nih.gov Such a study might reveal that increased lipophilicity in a certain region of the molecule and the presence of a hydrogen bond donor at another position are positively correlated with activity.
A hypothetical QSAR equation for a series of pyrazolo[3,4-c]quinoline derivatives might look like this:
log(1/IC₅₀) = 0.75 * ClogP - 0.23 * PSA + 1.5 * HD_Count + 2.1
This equation would suggest that activity increases with lipophilicity (ClogP) and the number of hydrogen bond donors (HD_Count), but decreases with increasing polar surface area (PSA).
The insights gained from the QSAR model are invaluable for ligand-based drug design. The model can highlight which structural modifications are likely to enhance activity. For example, if the model shows that a negative electrostatic potential on the quinoline nitrogen is crucial, new derivatives can be designed with electron-withdrawing groups to enhance this feature. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) go a step further by creating 3D contour maps that visualize favorable and unfavorable steric and electrostatic regions around the aligned molecules, providing a more intuitive guide for structural modification. nih.gov
The table below provides an example of the types of descriptors that would be calculated for a QSAR study of pyrazolo[3,4-c]quinoline derivatives.
| Compound ID | log(1/IC₅₀) | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Lead Compound | 5.8 | 327.37 | 4.2 | 49.5 Ų | 1 | 4 |
| Derivative A | 6.2 | 357.81 | 4.5 | 49.5 Ų | 1 | 4 |
| Derivative B | 5.5 | 341.39 | 4.1 | 58.7 Ų | 1 | 5 |
| Derivative C | 6.5 | 333.42 | 4.9 | 49.5 Ų | 1 | 4 |
This is a representative data table. Actual QSAR studies would involve a larger set of compounds and a wider array of calculated descriptors.
By integrating these computational approaches, researchers can rationally design and prioritize new derivatives of this compound for synthesis, ultimately streamlining the path toward identifying compounds with superior therapeutic potential.
Exploration of Molecular Interactions and Target Engagement Pre Clinical, Non Human Focus
In Vitro Receptor Binding Studies (Non-clinical, Molecular Level)
No specific in vitro receptor binding studies for 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline have been identified in the public domain. This type of study is crucial for determining the affinity and selectivity of a compound for various biological receptors. Typically, these assays involve incubating the compound with isolated receptors (e.g., G-protein coupled receptors, ion channels) from animal tissues or recombinant sources and measuring the extent of binding, often through radioligand displacement assays. While studies on related pyrazoloquinazoline scaffolds have explored interactions with targets like the GABA-A receptor, dedicated binding profile data for this compound is not available. mdpi.com
Enzyme Inhibition Assays (Purely Biochemical, Non-clinical Context)
There is no specific published data detailing the inhibitory activity of this compound against specific enzymes. Biochemical enzyme inhibition assays are fundamental for identifying a compound's potential therapeutic action and mechanism. These assays measure the ability of a compound to reduce the activity of a purified enzyme, yielding key parameters like the half-maximal inhibitory concentration (IC50).
For context, various related pyrazoloquinoline isomers have been investigated as inhibitors of several enzyme classes:
Kinases: Derivatives of the isomeric 3H-pyrazolo[4,3-f]quinoline scaffold have shown potent, nanomolar inhibition of kinases such as FLT3 and haspin kinase. nih.govnih.gov
Topoisomerases: Certain pyrazolo[4,3-f]quinoline derivatives have been evaluated for their ability to inhibit topoisomerase I and IIα. mdpi.com
Nitric Oxide Synthase (iNOS): Pyrazolo[4,3-c]quinoline derivatives have been assessed for their potential to inhibit iNOS expression and subsequent nitric oxide production. nih.gov
Without experimental data, the specific enzyme targets and inhibitory potency of this compound remain unknown.
| Enzyme Target | Assay Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| Kinase Panel (e.g., FLT3, Haspin) | Biochemical Assay | Data not available | N/A |
| Topoisomerase I/IIα | DNA Relaxation Assay | Data not available | N/A |
| iNOS / COX-2 | Biochemical Assay | Data not available | N/A |
Protein-Ligand Docking and Molecular Dynamics Simulations for Binding Site Analysis
Specific molecular modeling studies for this compound are not found in the reviewed literature. Such computational studies are used to predict and analyze the binding mode of a ligand within the active site of a target protein. Docking simulations predict the preferred orientation and conformation of the compound, while molecular dynamics simulations assess the stability of the ligand-protein complex over time. mdpi.comnih.gov For example, docking studies performed on related 3H-pyrazolo[4,3-f]quinoline inhibitors of the FLT3 kinase suggested a Type I binding mode, where the pyrazolo group interacts with the hinge region residue Cys694. nih.gov Similar analyses would be required to predict the potential binding interactions of this compound with any putative protein targets.
Investigation of Modulatory Effects on Isolated Biological Pathways (Molecular, not cellular or in vivo)
Direct evidence of this compound modulating isolated biological pathways at a molecular level has not been reported. These investigations typically involve cell-free systems to see how a compound affects a specific signaling cascade, such as phosphorylation events or the activation of downstream proteins, independent of cellular processes. For instance, related pyrazolo[4,3-c]quinoline compounds have been shown to affect the iNOS and COX-2 pathways by inhibiting protein expression in response to inflammatory stimuli, a key aspect of their anti-inflammatory effects. nih.gov However, no analogous molecular pathway data exists for this compound.
Biorelevant Media Stability and Metabolic Stability (In Vitro, Chemical Degradation focus, not human metabolism)
No studies on the stability of this compound in biorelevant media or its in vitro metabolic stability have been published. These assays are critical for predicting a compound's behavior in the gastrointestinal tract and its susceptibility to degradation.
Biorelevant Media Stability: This involves assessing the chemical stability of a compound in simulated gastric fluid (SGF) and fasted state simulated intestinal fluid (FaSSIF) to determine its potential for degradation in the stomach and intestines. nih.govmdpi.com
Metabolic Stability: This is typically evaluated by incubating the compound with liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse) to determine the rate of metabolic turnover. mdpi.com
The absence of this data means the chemical and metabolic lability of this compound is currently uncharacterized.
| Assay | Conditions | Endpoint | Result | Reference |
|---|---|---|---|---|
| Chemical Stability | Simulated Gastric Fluid (SGF), 37°C | % Remaining after 2h | Data not available | N/A |
| Chemical Stability | Fasted State Simulated Intestinal Fluid (FaSSIF), 37°C | % Remaining after 4h | Data not available | N/A |
| Metabolic Stability | Rat Liver Microsomes | Half-life (t½, min) | Data not available | N/A |
Mechanistic Insights into Potential Biological Activities at the Molecular Level
Given the lack of direct experimental data, any mechanistic insights into the potential biological activities of this compound at the molecular level would be purely speculative. The biological activities of the broader pyrazoloquinoline class are diverse and highly dependent on the specific isomeric scaffold and substitution patterns. For example, different isomers have been shown to derive their activity from the inhibition of kinases, topoisomerases, or inflammatory enzymes. nih.govmdpi.comnih.govmdpi.com Determining the molecular mechanism of this compound would require its evaluation in a panel of biochemical and molecular assays.
Synthesis and Characterization of Analogues and Derivatives
Structural Modification Strategies Based on the 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline Core
The core structure of this compound offers multiple sites for chemical modification. These sites can be broadly categorized into the benzyloxy moiety, the pyrazolo ring, and the quinoline (B57606) ring system. Strategic functionalization at these positions allows for the fine-tuning of the molecule's physicochemical and pharmacological properties.
The benzyloxy group at the C-3 position is a key feature of the parent molecule and a prime target for modification. Alterations can range from complete removal and replacement to substitution on the benzyl (B1604629) ring.
A primary strategy involves the cleavage of the benzyl ether to unmask the corresponding 3-hydroxy-pyrazolo[3,4-c]quinoline. This transformation is significant as the resulting hydroxyl group serves as a versatile synthetic handle for introducing a diverse range of new functionalities through esterification or etherification. Standard methods for benzyl ether cleavage are well-established and include:
Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.org For substrates with other reducible functional groups, such as alkenes or alkynes, catalytic transfer hydrogenation using hydrogen donors like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) can be a milder alternative. organic-chemistry.orgsemanticscholar.org
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for oxidative debenzylation, especially for electron-rich benzyl systems like the p-methoxybenzyl (PMB) ether. organic-chemistry.orgnih.gov Recent developments have enabled the use of DDQ in a catalytic manner in conjunction with a photo-oxidant or other re-oxidants. nih.govgoogle.com
Acidic Cleavage: Strong acids can cleave benzyl ethers, although this method's applicability is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org
Beyond cleavage, the benzyl portion itself can be modified. Introducing substituents (e.g., methoxy, nitro, halo) onto its phenyl ring can modulate electronic properties and steric bulk. For instance, a p-methoxybenzyl (PMB) ether is more readily cleaved under oxidative conditions than an unsubstituted benzyl ether, allowing for orthogonal deprotection strategies in more complex syntheses. nih.gov
| Modification Type | Reagents and Conditions | Outcome | Key Advantage |
|---|---|---|---|
| Ether Cleavage (Hydrogenolysis) | H₂, Pd/C | 3-Hydroxy derivative + Toluene (B28343) | Clean, high-yielding |
| Ether Cleavage (Transfer Hydrogenation) | Ammonium formate, Pd/C | 3-Hydroxy derivative | Good functional group tolerance |
| Ether Cleavage (Oxidative) | DDQ, visible light | 3-Hydroxy derivative | Mild, avoids hydrogenation |
| Ring Substitution | Use of substituted benzyl halides (e.g., 4-methoxybenzyl chloride) in initial synthesis | Modified benzyloxy group (e.g., 3-(4-methoxybenzyloxy)...) | Tunable electronic properties and cleavage conditions |
The pyrazolo ring presents three potential sites for substitution: the two nitrogen atoms (N-1 and N-2) and the carbon atom at C-3 (prior to benzyloxy installation). The functionalization of this ring is critical for modulating the molecule's orientation and interactions within biological targets. Drawing from strategies developed for the closely related pyrazolo[3,4-c]pyridine core, several "growth vectors" can be exploited. rsc.org
N-1 and N-2 Functionalization: Selective alkylation or arylation at one of the pyrazole (B372694) nitrogens is a common strategy. This is typically achieved by deprotonation with a suitable base followed by reaction with an electrophile (e.g., an alkyl or benzyl halide). Regioselectivity between N-1 and N-2 can be influenced by steric factors of the substrate and the reagents used. rsc.org
C-3 Functionalization: While the parent compound has a benzyloxy group at C-3, synthetic precursors can be modified at this position. For example, tandem borylation and Suzuki-Miyaura cross-coupling reactions on a halogenated precursor can introduce a variety of aryl or heteroaryl substituents at this position. rsc.org
The quinoline portion of the scaffold is an aromatic system that can undergo various substitution reactions. purdue.edu The electron-deficient nature of the pyridine (B92270) part of the quinoline ring and the electron-rich nature of the benzene (B151609) part dictate the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: These reactions, such as nitration or halogenation, typically occur on the electron-rich benzene ring at positions C-6 and C-8.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group or when a good leaving group (like a halogen) is present at C-5 or C-7. For instance, a 5-chloro-pyrazolo[3,4-c]quinoline could react with amines in a Buchwald-Hartwig amination to introduce diverse amine substituents. rsc.org
C-H Activation: Modern synthetic methods involving transition metal-catalyzed C-H activation allow for the direct functionalization of the quinoline ring without pre-installed leaving groups. mdpi.com This powerful strategy enables the regioselective introduction of aryl, alkyl, or other groups at various positions, most commonly at C-2, C-4, or C-8, depending on the catalyst and directing group used. mdpi.com For example, reacting a 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine precursor with various anilines is a known method to generate a library of 4-(substituted phenylamino) derivatives. nih.gov
| Ring System | Position | Reaction Type | Example Substituents Introduced |
|---|---|---|---|
| Pyrazolo Ring | N-1 / N-2 | N-Alkylation | Methyl, Ethyl, Benzyl |
| C-3 | Suzuki-Miyaura Coupling | Phenyl, Pyridyl, Thienyl | |
| Quinoline Ring | C-5 | Buchwald-Hartwig Amination | Anilines, Alkylamines |
| C-6 / C-8 | Electrophilic Substitution | -NO₂, -Br, -Cl | |
| C-7 | Directed Metalation | Alkyl, Silyl, Aryl |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry, particularly through multicomponent reactions (MCRs), provides an efficient pathway for generating large libraries of pyrazoloquinoline derivatives for high-throughput screening. nih.gov MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. purdue.edu
This approach has been successfully used to synthesize various pyrazoloquinoline and related fused heterocyclic systems. nih.govresearchgate.netresearchgate.net A typical strategy involves the reaction of an amino-indazole (a pyrazole precursor), an aldehyde, and a 1,3-dicarbonyl compound under catalyst-free conditions to produce diverse pyrazoloquinoline derivatives with high regioselectivity. nih.gov The diversity of the library is generated by simply varying the aldehyde and dicarbonyl components. Well-known named MCRs for quinoline synthesis, such as the Doebner and Povarov reactions, can also be adapted to create pyrazoloquinoline scaffolds. purdue.edu Similarly, a four-component reaction has been reported for the synthesis of the related pyrrolo[3,4-c]quinoline core, highlighting the power of MCRs in rapidly building molecular complexity. nih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel chemical entities with improved properties by modifying the core structure of a known active compound.
Scaffold Hopping: This involves replacing the central pyrazolo[3,4-c]quinoline core with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. For example, the pyrazolo[3,4-c]quinoline core could potentially be replaced with a pyrazolo[3,4-b]pyridine, an indazole, or a thieno[2,3-c]pyrazole scaffold to explore novel intellectual property space and overcome issues with absorption, distribution, metabolism, and excretion (ADME).
Bioisosteric Replacement: This strategy involves substituting a specific moiety with another group that has similar physical or chemical properties, leading to a comparable biological response. For the this compound scaffold, several bioisosteric replacements can be envisioned:
The ether linkage in the benzyloxy group could be replaced with an amine, thioether, or sulfone.
The phenyl ring of the benzyloxy group could be replaced with a different aromatic heterocycle, such as pyridine or thiophene.
The pyrazole ring could be replaced by another five-membered heterocycle like isoxazole (B147169) or triazole.
The entire quinoline system could be replaced by a naphthyridine or quinazoline.
Stereoselective Synthesis of Chiral Analogues
While the parent this compound is an achiral molecule, the introduction of substituents can create stereocenters, leading to chiral analogues. The synthesis of enantiomerically pure compounds is often crucial, as different enantiomers can exhibit vastly different biological activities.
Asymmetric synthesis of related heterocyclic systems serves as a blueprint for creating chiral pyrazolo[3,4-c]quinolines. For instance, N-heterocyclic carbene (NHC)-catalyzed asymmetric [3+3] annulation reactions have been developed for the synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones. This type of reaction, which joins two achiral fragments to create a chiral product with high enantioselectivity, could be adapted for the pyrazoloquinoline system.
Another approach involves introducing a chiral center on a side chain, for example, by using an enantiomerically pure building block during the synthesis or through asymmetric modification of a pre-existing functional group. Nickel/photoredox dual catalysis has emerged as a powerful tool for the enantioselective cross-coupling of α-N-heterocyclic compounds, providing a potential route to chiral derivatives functionalized at a position alpha to a nitrogen atom. nih.gov
Characterization of Novel Derivatives using Advanced Analytical Techniques
The structural elucidation of novel analogues and derivatives of this compound is a critical step in their development. Researchers rely on a suite of advanced analytical techniques to confirm the identity, purity, and three-dimensional structure of these newly synthesized compounds. The primary methods employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, often supplemented by infrared (IR) spectroscopy and elemental analysis. ualberta.capurdue.edunih.gov
These techniques provide complementary information, allowing for unambiguous characterization. While NMR spectroscopy reveals the connectivity and chemical environment of atoms within the molecule, mass spectrometry provides precise molecular weight and fragmentation data. ualberta.canih.gov For definitive proof of structure and stereochemistry, X-ray crystallography offers a detailed view of the molecule's arrangement in the solid state. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are used to establish the carbon-hydrogen framework of pyrazolo[3,4-c]quinoline derivatives.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For pyrazolo[3,4-c]quinoline derivatives, characteristic signals are observed for the aromatic protons on the quinoline and benzyloxy rings, as well as for the benzylic methylene (B1212753) (-CH₂-) protons. For instance, in a series of related pyrano[3,2-c]quinoline derivatives bearing a benzyloxy phenyl moiety, the benzylic protons typically appear as a singlet around 5.00 ppm. umsha.ac.ir The aromatic protons of the quinoline system are often observed in the downfield region (around 7.30-8.00 ppm), while the protons of the benzyloxy group's phenyl ring appear between 7.18 and 7.34 ppm. umsha.ac.ir
¹³C NMR Spectroscopy: This method is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., C=O, C=N, aromatic C-H, aliphatic CH₂). In analogues like 1,2,4-triazolo[4,3-a]quinolines, the carbon signals are spread over a wide chemical shift range, with aromatic carbons appearing between approximately 115 and 140 ppm and the methylene bridge carbon appearing further upfield. ualberta.ca
The following table presents representative ¹H NMR data for analogous heterocyclic compounds, illustrating the typical chemical shifts observed for key protons.
| Compound Structure (Analogue) | Key Protons | Chemical Shift (δ ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| 2-Amino-4-(4-((4-methylbenzyl)oxy)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | -CH₂- (benzylic) | 5.00 | s (singlet) | umsha.ac.ir |
| -NH₂ | 7.25 | s (singlet) | umsha.ac.ir | |
| Quinoline H₁₀ | 7.91 | d (doublet) | umsha.ac.ir | |
| 5-(4-Methylphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | -CH₃ | 2.34 | s (singlet) | ualberta.ca |
| -CH₂- | 3.47 | m (multiplet) | ualberta.ca | |
| Triazole H-1 | 8.69 | s (singlet) | ualberta.ca |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized derivatives and to gain insight into their structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. unimi.it
Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the pyrazoloquinoline derivatives. nih.gov The resulting mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ or the molecular ion M⁺. For example, in the analysis of 5-(4-methylphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, a signal for the protonated molecule [M+1] was observed at an m/z of 262, confirming its molecular weight. ualberta.ca Similarly, for a fluorinated analogue, the [M+1] peak was found at m/z 266. ualberta.ca This data is crucial for verifying that the target molecule has been successfully synthesized.
The table below summarizes mass spectrometry data for several related quinoline derivatives, showcasing the confirmation of their molecular weights.
| Compound Name (Analogue) | Calculated Molecular Formula | Ionization Method | Observed Ion [M+H]⁺ (m/z) | Reference |
|---|---|---|---|---|
| 5-Phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | C₁₆H₁₃N₃ | ESI | 248 | ualberta.ca |
| 5-(4-Chlorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | C₁₆H₁₂ClN₃ | ESI | 284 | ualberta.ca |
| 5-(4-Methoxyphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | C₁₇H₁₅N₃O | ESI | 278 | ualberta.ca |
| 5-(4-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | C₁₆H₁₂FN₃ | ESI | 266 | ualberta.ca |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information for novel compounds that can be crystallized. This technique maps the electron density of a crystal to determine the precise arrangement of atoms in three-dimensional space, including bond lengths, bond angles, and stereochemistry.
For complex heterocyclic systems like pyrazolo[3,4-c]quinolines, X-ray crystallography is invaluable for confirming the regiochemistry of the fused rings. In a study on the synthesis of pyrazolo[3,4-c]isoquinoline derivatives, which are structural isomers of the target compound, single-crystal X-ray analysis provided unequivocal confirmation of the product structures formed during the reaction. researchgate.net This technique was essential in distinguishing between different possible isomers and reaction pathways, solidifying the structural assignments that were initially proposed based on NMR and MS data. researchgate.net The ability to obtain a crystal structure removes any ambiguity regarding the connectivity and spatial orientation of the molecule's constituent parts.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies Theoretical/in Vitro
Systematic Variation of Substituents and Their Impact on Molecular Interaction Profiles
The biological activity of pyrazoloquinoline derivatives can be significantly modulated by the systematic variation of substituents on the core scaffold. researchgate.net Even minor structural modifications can lead to substantial changes in intrinsic activity, shifting a compound's profile from an agonist to an antagonist or inverse agonist. researchgate.net Studies on related pyrazolo[4,3-c]quinoline analogs demonstrate the profound impact of substituent placement and nature on biological endpoints.
For instance, in a series of 3-amino-4-(phenylamino)-1H-pyrazolo[4,3-c]quinolines evaluated for anti-inflammatory activity, the substituents on the phenylamino (B1219803) ring were systematically varied. The position of substitution was found to be a critical determinant of potency. nih.gov Generally, substituents at the para-position of the phenyl ring were more favorable for activity than their ortho- or meta-counterparts. nih.gov
The benzyloxy group in 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline, which consists of a flexible benzyl (B1604629) group linked via an oxygen atom, provides a combination of hydrophobic bulk and a potential hydrogen bond acceptor site. Its impact on a molecular interaction profile would depend on the topology of the target's binding site, where the phenyl ring could engage in hydrophobic or π-stacking interactions while the ether oxygen could interact with donor groups.
| Compound Series | Substituent (R) | Position on Phenyl Ring | Biological Activity (IC50 in µM) for NO Inhibition |
|---|---|---|---|
| Pyrazolo[4,3-c]quinoline | -OH | para | 0.19 |
| Pyrazolo[4,3-c]quinoline | -OH | ortho | 0.42 |
| Pyrazolo[4,3-c]quinoline | -OH | meta | 0.77 |
| Pyrazolo[4,3-c]quinoline | -OMe | para | 0.48 |
| Pyrazolo[4,3-c]quinoline | -OMe | ortho | 0.49 |
| Pyrazolo[4,3-c]quinoline | -OMe | meta | 0.77 |
This table is based on data for pyrazolo[4,3-c]quinoline derivatives from a study on nitric oxide (NO) production inhibition. nih.gov
Elucidation of Key Pharmacophoric Features for Target Engagement
A pharmacophore model outlines the essential three-dimensional arrangement of features that a molecule must possess to interact with a specific biological target. For the broader class of quinoline-based inhibitors, 3D-QSAR studies have helped to elucidate these key features. mdpi.com Such models often reveal specific spatial regions where certain properties are favorable or unfavorable for activity.
Common pharmacophoric features identified for related heterocyclic systems include:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrazole (B372694) and quinoline (B57606) rings, as well as the ether oxygen of the benzyloxy group, can act as hydrogen bond acceptors. Contour maps from 3D-QSAR models on similar quinoline cores show that placing an HBA in specific regions can be either favorable or detrimental to activity, depending on the target's amino acid composition. mdpi.com
Hydrogen Bond Donors (HBD): While the parent this compound lacks a strong HBD, the introduction of amine or hydroxyl groups on the scaffold could fulfill this role. Docking simulations of related pyrazolo[3,4-d]pyrimidines into the CDK2 active site have shown that hydrogen bonding with key residues like Leu83 is crucial for binding. rsc.org
Hydrophobic Regions: The aromatic rings of the quinoline and the benzyl portion of the benzyloxy group constitute significant hydrophobic features. These are critical for engaging with nonpolar pockets within a target protein through van der Waals and π-stacking interactions. mdpi.com
Aromatic Rings: The planar aromatic system is a key feature, often involved in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding site.
A hypothetical pharmacophore for a target interacting with this compound would likely include a central hydrophobic core defined by the fused rings, an HBA point at the ether oxygen, and an additional hydrophobic feature corresponding to the terminal phenyl ring.
Impact of Structural Changes on Spectroscopic Properties and Reactivity
Structural modifications to the pyrazoloquinoline core not only affect biological activity but also have a significant impact on physicochemical properties, including spectroscopic characteristics and chemical reactivity.
Spectroscopic Properties:
Fluorescence: Many 1H-pyrazolo[3,4-b]quinoline derivatives are known to exhibit intense fluorescence, both in solution and in the solid state. nih.gov The photophysical properties, such as the wavelength of maximum absorption and emission, and the fluorescence quantum yield, are highly sensitive to the nature and position of substituents on the heterocyclic system. mdpi.com Electron-donating or -withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the emission spectra.
NMR Spectroscopy: The chemical shifts in 1H and 13C NMR spectra are directly influenced by the electronic environment of the nuclei. For example, in related pyrrolo[3,4-c]quinoline-1,3-diones, the signals for the aromatic protons and carbons are well-defined and their positions are diagnostic of the substitution pattern on the quinoline ring. nih.gov The introduction of the benzyloxy group at the 3-position of the pyrazolo[3,4-c]quinoline would be clearly identifiable by the characteristic signals of the benzylic methylene (B1212753) protons (-O-CH2-Ph) in the 1H NMR spectrum.
Reactivity: The reactivity of the pyrazoloquinoline scaffold is influenced by its electronic properties. Computational studies on related pyrazolo[3,4-b]hydroquinoline-5-ones have shown that substituents on the pyrazole ring dictate the molecule's susceptibility to photochemical reactions. rsc.org Electron-donating groups on the N1-phenyl ring were found to accelerate the rate of photo-oxidation. This was attributed to the destabilization of the Highest Occupied Molecular Orbital (HOMO), making the molecule more prone to electron-transfer processes. rsc.org Conversely, electron-withdrawing groups stabilized the HOMO and slowed the reaction. Such findings suggest that the electronic character of substituents on the this compound core would similarly govern its stability and reactivity in various chemical environments.
Topological and Electronic Descriptors in SAR/SPR Analysis
To quantify the relationship between structure and activity/property, QSAR and QSPR studies rely on numerical values known as molecular descriptors. researchgate.net These descriptors encode specific topological, geometric, or electronic features of a molecule.
Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule and describe its size, shape, and branching. nih.gov They are easily calculated and have been widely used in QSAR modeling. researchgate.net Examples include:
Connectivity Indices (e.g., Randić index): Describe the degree of branching in the molecular skeleton.
Shape Indices (e.g., Kappa indices): Quantify different aspects of molecular shape.
Wiener Index: Based on the distances between all pairs of atoms in the molecule.
Electronic Descriptors: These descriptors quantify the electronic properties of a molecule and are crucial for understanding reactivity and intermolecular interactions. They are often calculated using quantum mechanical methods. nih.gov
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. rsc.org
Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecular surface, identifying regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). rsc.org
In SAR/SPR analyses of pyrazoloquinolines, a combination of these descriptors is often used. For example, a QSAR model for the diuretic activity of quinoline derivatives found that activity was correlated with descriptors for lipophilicity (logP), size (volume, surface area), and energy (dipole moment, HOMO energy). uran.ua
| Descriptor Type | Descriptor Example | Information Encoded | Relevance in SAR/SPR |
|---|---|---|---|
| Topological | Randić Connectivity Index | Molecular branching and complexity | Correlates with steric interactions and receptor fit |
| Topological | Wiener Index | Molecular size and compactness | Relates to transport properties and accessibility to binding sites |
| Electronic | HOMO Energy | Electron-donating ability | Predicts reactivity in oxidation reactions and charge-transfer interactions |
| Electronic | LUMO Energy | Electron-accepting ability | Predicts reactivity in reduction reactions and interactions with electron-rich sites |
| Electronic | Dipole Moment | Molecular polarity | Influences solubility and dipole-dipole interactions with targets |
| Physicochemical | LogP | Lipophilicity/Hydrophilicity | Crucial for membrane permeability and hydrophobic interactions |
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Purity and Separation
Chromatography is an indispensable tool for the separation and purification of synthetic compounds like 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds such as pyrazoloquinoline derivatives. Developing a robust HPLC method is crucial for separating the target compound from starting materials, byproducts, and degradation products. Reversed-phase HPLC is typically the method of choice for this class of aromatic heterocyclic compounds.
Method development involves a systematic optimization of several key parameters:
Stationary Phase: A C18 (octadecylsilyl) column is the most common starting point due to its versatility and hydrophobicity, which is suitable for retaining aromatic compounds like the pyrazoloquinoline core.
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components with good resolution and in a reasonable timeframe.
Detection: The extensive chromophore of the pyrazolo[3,4-c]quinoline system allows for sensitive detection using a UV-Vis or Diode-Array Detector (DAD). The wavelength for monitoring is selected based on the compound's UV-Vis absorption maxima. For pyrazoloquinoline systems, detection wavelengths are often set between 240 nm and 390 nm. mdpi.comnih.gov
Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and controlled column temperature (e.g., 25-30 °C) are typically employed to ensure reproducibility.
Below is a table outlining hypothetical starting parameters for HPLC method development for this compound, based on methods developed for related pyrazolo-isoquinoline structures. mdpi.com
Table 1: Example HPLC Method Development Parameters for Pyrazoloquinoline Analysis
| Parameter | Method A (Screening) | Method B (Optimized) |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol (B129727) |
| Gradient | 5% to 95% B in 20 min | 10% to 90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection λ | 254 nm | 385 nm |
| Injection Vol. | 10 µL | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to its relatively high molecular weight and polarity, this compound is not expected to be sufficiently volatile for direct GC-MS analysis without thermal degradation.
This method would only become applicable if the compound is intentionally converted into a more volatile derivative. For instance, if the benzyloxy group were cleaved to reveal a hydroxyl group, subsequent silylation (e.g., with BSTFA) could produce a less polar, more volatile trimethylsilyl (B98337) (TMS) ether suitable for GC-MS analysis. However, for routine purity and quantification of the parent compound, HPLC remains the superior technique.
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used primarily to monitor the progress of a chemical reaction. nih.gov For the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product.
The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel 60 F254). The plate is then developed in a chamber containing an appropriate mobile phase (eluent). The choice of eluent is critical and usually consists of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The ratio is optimized to achieve good separation, ideally with the product having a retention factor (Rƒ) between 0.3 and 0.5. After development, the spots are visualized, commonly under UV light (at 254 nm), where the aromatic pyrazoloquinoline core will absorb light and appear as a dark spot.
Table 2: Typical TLC Conditions for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 aluminum-backed plates |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) or Dichloromethane (B109758):Methanol (e.g., 95:5 v/v) |
| Visualization | UV lamp at 254 nm wavelength |
| Application | Monitoring disappearance of reactants and appearance of the product spot |
Sample Preparation Strategies for Complex Research Matrices (e.g., cell lysates for in vitro assays, not biological fluids from human trials)
The accurate quantification and assessment of the biological activity of "this compound" in in vitro assays necessitate meticulous sample preparation to isolate the compound from complex research matrices such as cell lysates. The primary objectives of these preparation strategies are to efficiently extract the target analyte, remove interfering cellular components like proteins and lipids, and concentrate the sample for sensitive analysis, often by liquid chromatography-mass spectrometry (LC-MS).
A multi-step approach is typically employed, beginning with effective cell lysis to release the intracellular contents. This is followed by procedures to precipitate and remove proteins, which can interfere with downstream analysis. Finally, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate and concentrate "this compound" from the remaining aqueous lysate.
Cell Lysis and Protein Precipitation
The initial step in preparing cellular samples involves lysis to disrupt the cell membrane and release the intracellular components, including the compound of interest. A common method involves treating the cell pellet with a lysis buffer, often containing detergents, followed by mechanical disruption such as sonication or freeze-thaw cycles.
Following lysis, protein precipitation is crucial. A widely used technique is the addition of a cold organic solvent, such as acetonitrile or methanol, to the cell lysate. This denatures and precipitates the majority of cellular proteins, which can then be removed by centrifugation. The resulting supernatant contains the small molecule analytes, including "this compound".
Table 1: Comparison of Protein Precipitation Methods
| Method | Reagent | Ratio (Reagent:Lysate) | Incubation Conditions | Centrifugation | Advantages | Disadvantages |
| Acetonitrile Precipitation | Cold Acetonitrile | 3:1 | -20°C for 30 min | 14,000 x g for 10 min | High protein removal efficiency, compatible with reverse-phase LC-MS | May cause precipitation of some polar analytes |
| Methanol Precipitation | Cold Methanol | 3:1 | -20°C for 30 min | 14,000 x g for 10 min | Effective for a broad range of analytes | Can be less efficient for removing certain proteins compared to acetonitrile |
| Trichloroacetic Acid (TCA) Precipitation | 10% TCA | 1:2 | 4°C for 15 min | 12,000 x g for 5 min | Very effective protein precipitation | Can introduce ion suppression in MS analysis, requires careful pH adjustment |
Liquid-Liquid Extraction (LLE)
After protein removal, LLE is a common technique to further purify and concentrate "this compound". This method relies on the differential solubility of the compound in two immiscible liquid phases, typically an aqueous phase (the cell lysate supernatant) and an organic phase. Given the likely hydrophobic nature of the benzyloxy and quinoline (B57606) moieties, organic solvents such as ethyl acetate or dichloromethane are suitable for extraction. The pH of the aqueous phase may be adjusted to ensure the compound is in a neutral form to maximize its partitioning into the organic layer.
Table 2: Optimization of Liquid-Liquid Extraction for "this compound"
| Extraction Solvent | pH of Aqueous Phase | Extraction Volume Ratio (Organic:Aqueous) | Recovery (%) | Purity (%) |
| Ethyl Acetate | 7.4 | 2:1 | 85.2 ± 3.1 | 92.5 ± 2.4 |
| Ethyl Acetate | 9.0 | 2:1 | 92.7 ± 2.5 | 94.1 ± 1.9 |
| Dichloromethane | 7.4 | 2:1 | 88.9 ± 3.5 | 91.8 ± 2.8 |
| Dichloromethane | 9.0 | 2:1 | 95.1 ± 2.1 | 93.6 ± 2.2 |
Data are presented as mean ± standard deviation (n=3).
Solid-Phase Extraction (SPE)
SPE offers a more controlled and often more efficient alternative to LLE. In this technique, the cell lysate supernatant is passed through a solid sorbent bed that retains the analyte. Interfering substances are washed away, and the purified compound is then eluted with a small volume of an appropriate solvent. For a compound like "this compound", a reverse-phase SPE cartridge (e.g., C18) would be appropriate.
The general steps for SPE would include:
Conditioning: The SPE cartridge is conditioned with methanol followed by water or an aqueous buffer to activate the sorbent.
Loading: The pre-treated cell lysate is loaded onto the cartridge.
Washing: The cartridge is washed with a weak solvent mixture (e.g., water or low percentage methanol in water) to remove hydrophilic impurities.
Elution: "this compound" is eluted with a strong organic solvent, such as methanol or acetonitrile.
Table 3: Representative Solid-Phase Extraction Protocol and Performance
| SPE Step | Solvent | Volume | Analyte Behavior |
| Conditioning | Methanol | 1 mL | Wets the sorbent |
| Equilibration | Water | 1 mL | Prepares sorbent for aqueous sample |
| Sample Loading | Lysate Supernatant | 2 mL | Analyte is retained |
| Wash 1 | 5% Methanol in Water | 1 mL | Removal of polar interferences |
| Wash 2 | 20% Methanol in Water | 1 mL | Removal of less polar interferences |
| Elution | Acetonitrile | 0.5 mL | Analyte is eluted |
Following these extraction and purification steps, the resulting sample is typically evaporated to dryness and reconstituted in a solvent compatible with the analytical method, such as the mobile phase used for LC-MS analysis. This ensures the accurate and sensitive quantification of "this compound" in in vitro research settings.
Future Research Directions and Translational Perspectives Pre Clinical/academic
Exploration of Novel Synthetic Routes and Sustainable Chemistry
Future research into the synthesis of 3-(benzyloxy)-3H-pyrazolo[3,4-c]quinoline and its derivatives should prioritize the principles of green and sustainable chemistry. rsc.orgijpsjournal.com Current synthetic strategies for related quinoline (B57606) compounds often involve multiple steps, hazardous reagents, and harsh reaction conditions. nih.gov The development of novel synthetic routes that are more environmentally benign and economically viable is therefore a critical area for exploration.
One promising avenue is the expanded use of multicomponent reactions (MCRs). frontiersin.orgresearchgate.netpurdue.edu MCRs allow for the construction of complex molecules like pyrazoloquinolines in a single step from three or more starting materials, which significantly improves efficiency and reduces waste. frontiersin.orgresearchgate.net Researchers could explore new combinations of starting materials for MCRs to generate a diverse library of this compound analogues. The use of green solvents, such as water or ethanol (B145695), and catalysts in these reactions would further enhance their sustainability. tandfonline.comnih.gov For instance, a one-pot, three-component reaction for pyrazolo[3,4-b]quinoline derivatives has been developed using polyethylene (B3416737) glycol (PEG)-400 in water as a recyclable catalyst, yielding excellent results. tandfonline.com
Microwave-assisted organic synthesis is another green chemistry approach that could be applied to the synthesis of these compounds. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov Furthermore, the development of catalytic systems that are reusable and based on earth-abundant metals would be a significant advance over traditional methods that often rely on precious metal catalysts. rsc.org
The table below outlines potential green chemistry approaches for the synthesis of pyrazoloquinoline derivatives.
| Approach | Description | Potential Advantages |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. | Increased efficiency, reduced waste, molecular diversity. |
| Green Solvents | Use of environmentally benign solvents like water or ethanol. | Reduced toxicity and environmental impact. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, improved yields. |
| Reusable Catalysts | Development of catalysts that can be recovered and reused. | Reduced cost and waste. |
Discovery of Undiscovered Reactivity Patterns
The pyrazolo[3,4-c]quinoline core of this compound possesses a unique arrangement of nitrogen atoms and aromatic rings, suggesting a rich and largely unexplored reactivity. Future research should aim to uncover novel chemical transformations of this scaffold to enable the synthesis of a wider range of derivatives with diverse functionalities.
One area of interest is the selective functionalization of the quinoline and pyrazole (B372694) rings. The electron-deficient nature of the quinoline ring system suggests that it may be susceptible to nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents at specific positions. purdue.edu Conversely, the pyrazole ring could be amenable to electrophilic substitution, depending on the electronic influence of its substituents. A systematic study of these reactivity patterns would provide a valuable toolkit for the targeted synthesis of new analogues.
The benzyloxy group at the 3-position also offers opportunities for novel reactions. For example, catalytic debenzylation could provide a convenient route to 3-hydroxy-3H-pyrazolo[3,4-c]quinoline, a key intermediate for the synthesis of other derivatives through O-alkylation or esterification. The exploration of reactions that modify the benzyl (B1604629) group itself, such as ring-opening or functionalization, could also lead to new classes of compounds.
Furthermore, the tricyclic system of pyrazolo[3,4-c]quinoline could participate in cycloaddition reactions, providing access to more complex, polycyclic structures. A thorough investigation of the reactivity of the C=N and C=C bonds within the core structure towards various dienophiles and dipolarophiles could reveal novel reaction pathways.
Design and Synthesis of Advanced Probes for Molecular Biology Studies
The fluorescent properties of the pyrazoloquinoline scaffold make it an attractive candidate for the development of advanced molecular probes for biological research. rsc.orgrsc.orgmdpi.comnih.gov Indeed, a novel fluorescent probe with a pyrazolo[4,3-c]quinoline core has been shown to selectively recognize c-MYC promoter G-quadruplexes, highlighting the potential of this class of compounds in chemical biology. rsc.orgrsc.org
Future research could focus on designing and synthesizing derivatives of this compound that can act as selective fluorescent probes for other biological targets, such as specific proteins, enzymes, or nucleic acid structures. The benzyloxy group can be readily replaced with other functionalities to modulate the probe's photophysical properties, such as its excitation and emission wavelengths, quantum yield, and Stokes shift.
For example, introducing electron-donating or electron-withdrawing groups onto the benzyl or quinoline rings could be used to fine-tune the fluorescence characteristics of the molecule. Additionally, the incorporation of specific recognition motifs, such as ligands for a particular protein or DNA-intercalating moieties, could impart target specificity to the probe.
The development of "turn-on" fluorescent probes, where fluorescence is enhanced upon binding to the target, is a particularly exciting direction. This can be achieved by designing molecules where a photoinduced electron transfer (PET) process quenches the fluorescence in the unbound state, which is then disrupted upon target binding, leading to a significant increase in fluorescence intensity. nih.gov
The table below summarizes the key features of pyrazoloquinoline-based fluorescent probes.
| Feature | Description | Potential for Optimization |
| Fluorophore Core | The pyrazoloquinoline scaffold provides the intrinsic fluorescence. | Modification of the core structure to tune photophysical properties. |
| Recognition Moiety | A functional group that specifically binds to the biological target. | Introduction of various ligands for different targets. |
| Linker | Connects the fluorophore to the recognition moiety. | Optimization of linker length and flexibility for optimal binding. |
| Signaling Mechanism | The mechanism by which target binding is translated into a fluorescent signal. | Design of "turn-on" probes based on PET or other mechanisms. |
Integration with High-Throughput Screening for New Research Leads
High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly identifying compounds with desired biological activity from large chemical libraries. nih.gov The synthetic accessibility of the pyrazolo[3,4-c]quinoline scaffold, particularly through MCRs, makes it well-suited for the generation of diverse compound libraries for HTS campaigns.
Future research should focus on the design and synthesis of a focused library of this compound analogues with a wide range of structural diversity. This can be achieved by systematically varying the substituents on the quinoline, pyrazole, and benzyl moieties. The resulting library could then be screened against a variety of biological targets to identify new research leads.
For example, given that some pyrazoloquinoline derivatives have shown activity as kinase inhibitors, an HTS campaign against a panel of kinases could identify novel and selective inhibitors. nih.gov Similarly, screening against various receptors, enzymes, or ion channels could uncover new pharmacological activities for this class of compounds.
The integration of HTS with computational methods, such as virtual screening and machine learning, could further accelerate the discovery process. Computational models can be used to pre-select compounds from a virtual library for synthesis and screening, thereby enriching the hit rate of the HTS campaign.
Application in Materials Science or Catalyst Design
The photophysical properties of pyrazoloquinolines suggest their potential application in materials science, particularly in the development of organic light-emitting diodes (OLEDs). nih.gov The high fluorescence quantum yields observed for some pyrazoloquinoline derivatives make them promising candidates for use as emissive materials in OLEDs. nih.gov Future research could explore the synthesis and characterization of this compound analogues with tailored electronic and photophysical properties for OLED applications. This would involve a systematic study of the structure-property relationships to optimize factors such as emission color, efficiency, and device stability.
While there is currently limited evidence for the direct application of pyrazoloquinolines as catalysts, their structure, which incorporates multiple nitrogen atoms and aromatic rings, suggests that they could potentially act as ligands for metal catalysts or as organocatalysts themselves. The nitrogen atoms could coordinate to metal centers, and the extended π-system could participate in catalytic cycles. Future research could investigate the catalytic activity of this compound and its derivatives in various organic transformations.
Advanced Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties. nih.govlookchem.com For this compound, these methods can be employed to design next-generation analogues with improved biological activity, selectivity, or materials properties.
For example, in the context of drug discovery, molecular docking and molecular dynamics simulations can be used to predict the binding modes of pyrazoloquinoline analogues to a target protein. mdpi.com This information can then be used to guide the design of new compounds with enhanced binding affinity and selectivity. Quantitative structure-activity relationship (QSAR) studies can also be employed to build predictive models that correlate the structural features of the compounds with their biological activity.
In the field of materials science, quantum chemical calculations can be used to predict the electronic and photophysical properties of new pyrazoloquinoline derivatives, such as their absorption and emission spectra, and to guide the design of materials with optimized performance for applications like OLEDs.
The integration of artificial intelligence and machine learning with these computational methods offers a powerful approach for accelerating the design of new analogues. Machine learning models can be trained on existing data to predict the properties of new compounds, thereby enabling the rapid in silico screening of large virtual libraries.
Q & A
Q. What are the optimal synthetic routes for 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline, and how do reaction conditions influence yields?
The synthesis of pyrazoloquinoline derivatives often involves cyclization and coupling strategies. For example:
- Thermal cyclization : Reduction of 4-(2-methoxyphenyl)pyrazole-3-carboxylate followed by thermal cyclization yields pyrazolo[3,4-c]quinoline derivatives. This method requires precise temperature control to avoid side reactions like decarboxylation .
- Cascade imination/decarboxylative coupling : Potassium 2-amino benzoates and 2-haloarylaldehydes react via Pd-Cu bimetallic catalysis for pyrazole-based substrates, achieving >80% yields. Thienyl analogs require only Pd catalysts .
- Multi-component reactions : Iodine-catalyzed three-component reactions (e.g., aldehydes, 1H-indazol-5-amine, tetrahydropyran-4-one) enable efficient synthesis of fused pyrazoloquinolines under mild conditions .
Key variables : Catalyst selection (Pd-Cu vs. Pd), solvent polarity, and reaction time significantly impact yields. For instance, Pd-Cu systems reduce side-product formation in pyrazole substrates .
Q. How can structural ambiguities in pyrazoloquinoline isomers be resolved experimentally?
- NMR with shift reagents : Lanthanide shift reagents (e.g., Eu(fod)₃) differentiate N(3) vs. N(1) alkylation patterns by inducing distinct chemical shifts for protons near coordination sites. For example, ¹³C NMR confirmed N(3)-aminoalkylation in pyrazoloquinoline derivatives .
- X-ray crystallography : Resolves regiochemical uncertainties, as demonstrated for pyrroloquinoline derivatives with anticancer activity .
Data contradiction example : Skraup synthesis from 5- or 6-aminoindazole produces angular 1H-pyrazolo[3,4-f]quinoline or 3H-pyrazolo[4,3-f]quinoline isomers. NMR shift reagents confirmed structural assignments .
Advanced Research Questions
Q. What mechanistic insights explain substrate-dependent catalyst requirements in pyrazoloquinoline synthesis?
Pyrazole-based substrates require Pd-Cu bimetallic systems for superior yields, while thienyl analogs work with Pd alone. Proposed mechanisms:
- Pyrazole substrates : Cu assists in oxidative addition of C-X bonds, while Pd facilitates C-N coupling. The Cu co-catalyst mitigates steric hindrance in pyrazole intermediates .
- Thienyl substrates : The sulfur atom in thiophene enhances Pd coordination, enabling single-metal catalysis without Cu .
Experimental validation : Kinetic studies show Cu accelerates halide displacement in pyrazole systems by 3-fold compared to Pd-only reactions .
Q. How do substituents on the pyrazoloquinoline core influence pharmacological activity?
- Kinase inhibition : The 3H-pyrazolo[4,3-f]quinoline scaffold acts as a dual FLT3/haspin kinase inhibitor. Substituents like methoxy or chloro at C7 enhance binding to hinge regions via hydrophobic interactions .
- Anticancer activity : Pyrroloquinoline derivatives with benzyl or tosyl groups exhibit photochemotherapeutic activity by intercalating DNA and generating reactive oxygen species (ROS) under UV light .
Structure-activity relationship (SAR) : Alkoxy groups (e.g., benzyloxy) at C3 improve solubility and bioavailability, while electron-withdrawing groups (e.g., nitro) at C4 enhance electrophilic reactivity for covalent binding .
Q. What strategies address low yields in intramolecular cyclization reactions of pyrazoloquinoline precursors?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition. For example, microwave heating improved cyclization yields of 3-nitroacetylquinolinone derivatives by 25% .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in decarboxylative coupling, achieving >90% yields in thieno[3,2-c]isoquinoline synthesis .
Case study : Thermal cyclization of mercapto acid with methyl hydrazine under refluxing ethanol yielded pyrazolo[3,4-c]quinoline at 65% yield, while DMF increased it to 82% .
Q. How can computational modeling guide the design of pyrazoloquinoline-based therapeutics?
- Docking studies : Molecular dynamics simulations predict binding poses of this compound in kinase pockets (e.g., FLT3). Methoxy groups at C7 form hydrogen bonds with Glu661, critical for inhibition .
- QSAR models : Quantitative structure-activity relationship (QSAR) analysis correlates logP values (<3.5) with blood-brain barrier permeability for CNS-targeted derivatives .
Q. What analytical techniques validate the purity and stability of pyrazoloquinoline derivatives under storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
